1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine
Brand Name: Vulcanchem
CAS No.: 349093-71-6
VCID: VC0500753
InChI: InChI=1S/C19H21FN2O2/c1-24-18-8-2-15(3-9-18)14-19(23)22-12-10-21(11-13-22)17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3
SMILES: COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Molecular Formula: C19H21FN2O2
Molecular Weight: 328.4g/mol

1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine

CAS No.: 349093-71-6

Main Products

VCID: VC0500753

Molecular Formula: C19H21FN2O2

Molecular Weight: 328.4g/mol

1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine - 349093-71-6

CAS No. 349093-71-6
Product Name 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine
Molecular Formula C19H21FN2O2
Molecular Weight 328.4g/mol
IUPAC Name 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Standard InChI InChI=1S/C19H21FN2O2/c1-24-18-8-2-15(3-9-18)14-19(23)22-12-10-21(11-13-22)17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3
Standard InChIKey UGWVZEVQSSOVSU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Canonical SMILES COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Solubility 38.3 [ug/mL]
PubChem Compound 755027
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator